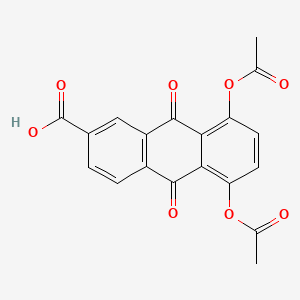
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid typically involves the acetylation of 5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares similar structural features but lacks the acetoxy groups.
5,8-Bis(acetyloxy)-2,3-dichloro-1,4-naphthalenedione: Contains additional chlorine atoms, which may alter its reactivity and applications.
Uniqueness
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is unique due to its specific acetoxy substitutions, which enhance its solubility and reactivity. These properties make it more versatile for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
19591-46-9 |
|---|---|
Molekularformel |
C19H12O8 |
Molekulargewicht |
368.297 |
IUPAC-Name |
5,8-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-6-14(27-9(2)21)16-15(13)17(22)11-4-3-10(19(24)25)7-12(11)18(16)23/h3-7H,1-2H3,(H,24,25) |
InChI-Schlüssel |
UWXHKFHGFVTJRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Synonyme |
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















